molecular formula C23H16FN3OS2 B2768453 2-(benzylthio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223990-62-2

2-(benzylthio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2768453
CAS RN: 1223990-62-2
M. Wt: 433.52
InChI Key: PYJHIERJYPISFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H16FN3OS2 and its molecular weight is 433.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

  • Synthesis and Activity Evaluation : A study described the synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives, showcasing their antibacterial and antifungal activities. These compounds were evaluated against strains of Gram-positive and Gram-negative bacteria as well as yeast-like fungi, showing significant antifungal activity against Candida species, surpassing fluconazole. This highlights their potential in developing new antimicrobial agents (Kahveci et al., 2020).

Anticonvulsant and Antidepressant Activities

  • Pharmacological Properties : Another research focused on pyrido[2,3-d]pyrimidine derivatives, revealing their potential as anticonvulsants and antidepressants. Certain compounds exhibited greater anticonvulsant activity compared to carbamazepine and potent antidepressant properties, indicating their utility in treating neurological disorders (Zhang et al., 2016).

Antimalarial Agents

  • Antimalarial Screening : Novel pyrido[1,2-a]pyrimidin-4-ones were synthesized and assessed for their antimalarial activity. Some compounds showed moderate effectiveness against the chloroquine-sensitive Pf 3D7 strain of Plasmodium falciparum, offering a foundation for further antimalarial drug development (Mane et al., 2014).

Larvicidal Activity

  • Biological Evaluation : Research into pyrimidine linked with morpholinophenyl derivatives revealed significant larvicidal activity against third instar larvae. This demonstrates the potential of such compounds in developing environmentally friendly pest control methods (Gorle et al., 2016).

Antitubercular Agents

  • Antitubercular and DNA Cleavage Studies : A study on benzocoumarin-pyrimidine hybrids unveiled their potent antitubercular activity, with certain compounds displaying remarkable efficacy against the Mycobacterium tuberculosis H37Rv strain. The research also explored their DNA cleavage capabilities, suggesting these hybrids as promising leads in antitubercular therapy (Reddy et al., 2015).

Antiparasitic Effects

  • Antitrichinellosis and Antiprotozoal Activity : Compounds containing benzimidazole and thieno[2,3-d]pyrimidin-4(3H)-one structures showed significant activity against Trichinella spiralis and protozoa, offering a new avenue for antiparasitic drug development (Mavrova et al., 2010).

properties

IUPAC Name

4-benzylsulfanyl-5-[(4-fluorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3OS2/c24-17-10-8-15(9-11-17)13-27-22(28)20-19(18-7-4-12-25-21(18)30-20)26-23(27)29-14-16-5-2-1-3-6-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJHIERJYPISFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC5=C3C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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